![molecular formula C23H22Cl2N2O3 B5221736 1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(2,5-dimethoxyphenyl)amino]-2-propanol](/img/structure/B5221736.png)
1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(2,5-dimethoxyphenyl)amino]-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(2,5-dimethoxyphenyl)amino]-2-propanol, also known as DCPIB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DCPIB is a selective inhibitor of volume-sensitive outwardly rectifying (VSOR) anion channels, which are involved in the regulation of cell volume and ion transport. In
作用機序
1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(2,5-dimethoxyphenyl)amino]-2-propanol acts as a selective inhibitor of VSOR channels by binding to a specific site on the channel protein. VSOR channels are activated in response to cell swelling and are involved in the regulation of cell volume and ion transport. 1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(2,5-dimethoxyphenyl)amino]-2-propanol inhibits VSOR channel activity by preventing the opening of the channel pore, which leads to a decrease in cell volume and ion transport.
Biochemical and Physiological Effects:
The inhibition of VSOR channels by 1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(2,5-dimethoxyphenyl)amino]-2-propanol has several biochemical and physiological effects. It leads to a decrease in cell volume, which can affect cell proliferation, apoptosis, and migration. It also affects ion transport, which can alter the function of ion channels and receptors. 1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(2,5-dimethoxyphenyl)amino]-2-propanol has been shown to have neuroprotective effects in ischemic stroke models by reducing cell swelling and preventing neuronal death.
実験室実験の利点と制限
1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(2,5-dimethoxyphenyl)amino]-2-propanol has several advantages for lab experiments, including its selectivity for VSOR channels, its accessibility for synthesis, and its ability to cross the blood-brain barrier. However, 1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(2,5-dimethoxyphenyl)amino]-2-propanol also has some limitations, including its potential off-target effects and its limited solubility in aqueous solutions.
将来の方向性
For research include the development of more selective inhibitors and the investigation of the role of VSOR channels in other disease models.
合成法
The synthesis of 1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(2,5-dimethoxyphenyl)amino]-2-propanol involves several steps, including the reaction of 3,6-dichlorocarbazole with 2,5-dimethoxyaniline to form the intermediate compound, which is then reacted with 2-propanol to yield 1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(2,5-dimethoxyphenyl)amino]-2-propanol. The synthesis of 1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(2,5-dimethoxyphenyl)amino]-2-propanol has been optimized to improve the yield and purity of the final product, making it more accessible for scientific research.
科学的研究の応用
1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(2,5-dimethoxyphenyl)amino]-2-propanol has been widely used in scientific research to study the role of VSOR channels in various physiological processes. It has been shown to inhibit VSOR channels in different cell types, including red blood cells, epithelial cells, and neurons. 1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(2,5-dimethoxyphenyl)amino]-2-propanol has been used to investigate the role of VSOR channels in cell volume regulation, apoptosis, and ion transport. It has also been used to study the effect of VSOR channel inhibition in disease models, such as sickle cell anemia and ischemic stroke.
特性
IUPAC Name |
1-(3,6-dichlorocarbazol-9-yl)-3-(2,5-dimethoxyanilino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Cl2N2O3/c1-29-17-5-8-23(30-2)20(11-17)26-12-16(28)13-27-21-6-3-14(24)9-18(21)19-10-15(25)4-7-22(19)27/h3-11,16,26,28H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVRIPBZIWGZBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NCC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

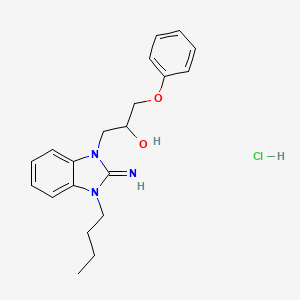
![4-[(cycloheptylamino)methyl]-2,6-dimethoxyphenol ethanedioate (salt)](/img/structure/B5221655.png)
![N-(2-cyanophenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5221660.png)
![5-{[(3,4-dimethylphenoxy)acetyl]amino}-2-hydroxybenzoic acid](/img/structure/B5221671.png)
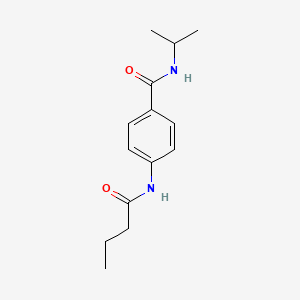
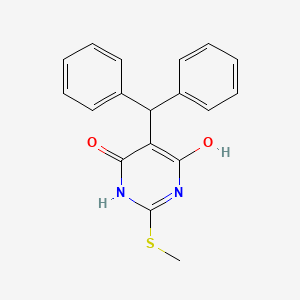
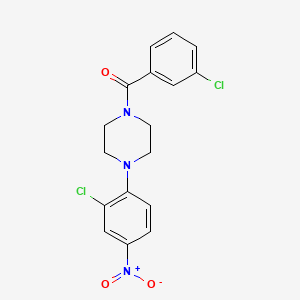
![1-bromo-17-(2-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5221713.png)
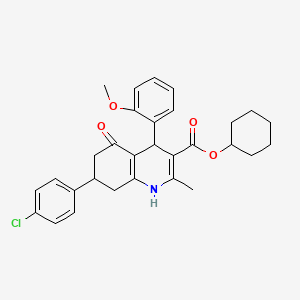
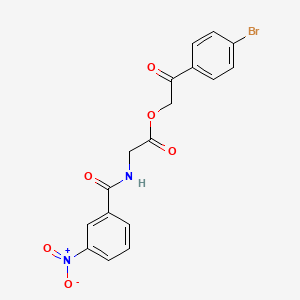
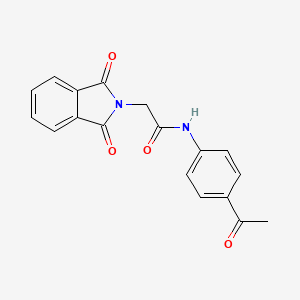

![N-{1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-5-yl}benzamide](/img/structure/B5221744.png)
![5-{4-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5221749.png)